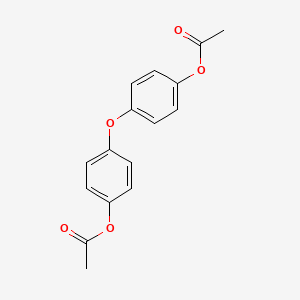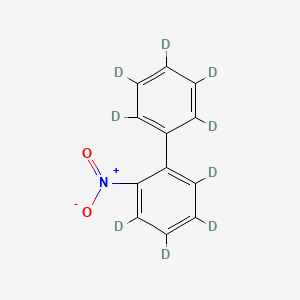
2-Nitrodiphenyl-D9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrodiphenyl-D9: is an isotopically labeled compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol . It is a deuterated form of 2-nitrodiphenyl, where nine hydrogen atoms are replaced by deuterium. This compound is primarily used in research for studying reaction mechanisms and metabolic pathways due to its unique isotopic labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrodiphenyl-D9 typically involves the nitration of biphenyl-D9. The reaction is carried out by treating biphenyl-D9 with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and maintaining stringent reaction conditions to ensure high yield and purity of the product. The use of deuterated biphenyl as a starting material is crucial for the isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
2-Nitrodiphenyl-D9 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst. The reaction is typically carried out under mild conditions.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.
Major Products Formed
Reduction: The major product formed is 2-aminodiphenyl-D9.
Substitution: Depending on the nucleophile used, various substituted diphenyl-D9 derivatives can be formed.
Aplicaciones Científicas De Investigación
2-Nitrodiphenyl-D9 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used in studying reaction mechanisms and kinetics by tracking the deuterium atoms.
Biology: Employed in metabolic studies to understand the pathways and transformations of aromatic compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to trace the distribution and metabolism of drug candidates.
Mecanismo De Acción
The mechanism of action of 2-Nitrodiphenyl-D9 involves its interaction with molecular targets and pathways. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The deuterium labeling allows for precise tracking of these interactions and transformations, providing insights into the compound’s effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrodiphenyl: The non-deuterated form of 2-Nitrodiphenyl-D9.
2-Aminodiphenyl-D9: The reduced form of this compound.
2-Nitrobiphenyl-D9: Another isotopically labeled compound with similar applications.
Uniqueness
This compound is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways, making it a valuable tool in various scientific fields .
Propiedades
Fórmula molecular |
C12H9NO2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentadeuterio-6-(2,3,4,5-tetradeuterio-6-nitrophenyl)benzene |
InChI |
InChI=1S/C12H9NO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
Clave InChI |
YOJKKXRJMXIKSR-LOIXRAQWSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[N+](=O)[O-])[2H])[2H])[2H])[2H])[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


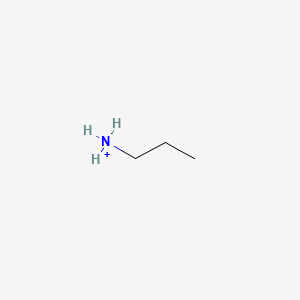
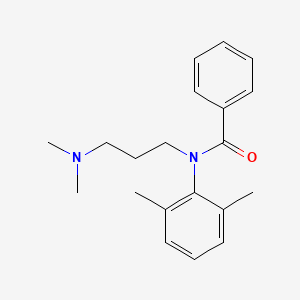
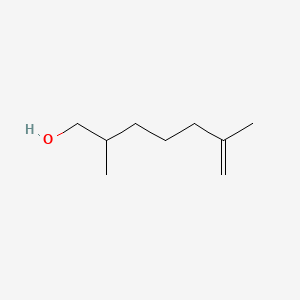
![sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B13829310.png)
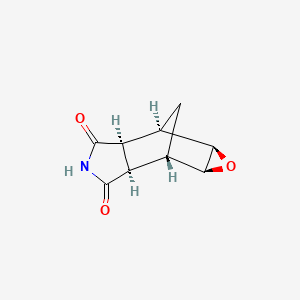
![(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13829321.png)
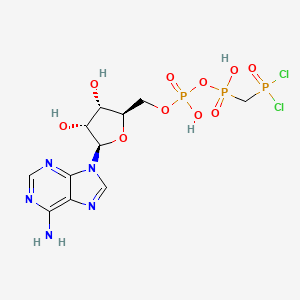
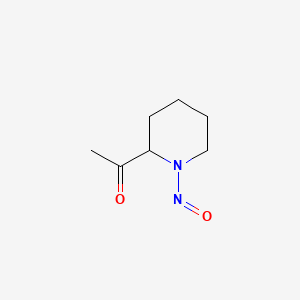

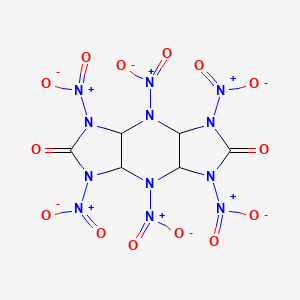
![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
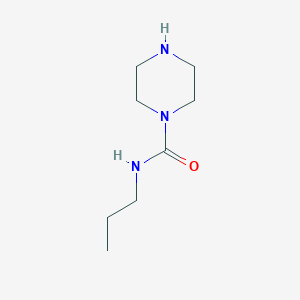
![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
